BMS-986365

Prostate Cancer Androgen Receptor Binding Affinity

Addressing enzalutamide-resistant prostate cancer models? Gridegalutamide (BMS-986365) is a heterobifunctional PROTAC that degrades wild-type and mutant AR with DC50 6-1509 nM, sustaining tumor stasis where antagonists fail. Its dual degradation-antagonism mechanism prevents AR feedback accumulation-essential for clean SAR and translational studies. - Active in ARPI-resistant PDX models (63-92% tumor volume reduction) - PSA50 responses in AR WT and mutant mCRPC patients - Reliable >98% purity; global stock for immediate dispatch

Molecular Formula C41H45F3N8O5S
Molecular Weight 818.9 g/mol
Cat. No. B12382607
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBMS-986365
Molecular FormulaC41H45F3N8O5S
Molecular Weight818.9 g/mol
Structural Identifiers
SMILESCCC1=C(C=CC(=C1)N2C(=S)N(C(=O)C2(C)C)C3=CC(=C(C=C3)C#N)C(F)(F)F)OCCN4CCN(C(C4)C)CC(=O)NC5=CC=CC(=C5)NC6CCC(=O)NC6=O
InChIInChI=1S/C41H45F3N8O5S/c1-5-26-19-31(52-39(58)51(38(56)40(52,3)4)30-10-9-27(22-45)32(21-30)41(42,43)44)11-13-34(26)57-18-17-49-15-16-50(25(2)23-49)24-36(54)47-29-8-6-7-28(20-29)46-33-12-14-35(53)48-37(33)55/h6-11,13,19-21,25,33,46H,5,12,14-18,23-24H2,1-4H3,(H,47,54)(H,48,53,55)/t25-,33?/m1/s1
InChIKeyYUVGVJYLOFTILT-NHYGQJMQSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Gridegalutamide (BMS-986365): Baseline Profile


2-[(2R)-4-[2-[4-[3-[4-cyano-3-(trifluoromethyl)phenyl]-5,5-dimethyl-4-oxo-2-sulfanylideneimidazolidin-1-yl]-2-ethylphenoxy]ethyl]-2-methylpiperazin-1-yl]-N-[3-[(2,6-dioxopiperidin-3-yl)amino]phenyl]acetamide, known as Gridegalutamide (development codes BMS-986365, CC-94676), is a heterobifunctional proteolysis targeting chimera (PROTAC) designed as a ligand-directed degrader of the androgen receptor (AR) [1]. It is a non-steroidal antiandrogen under clinical investigation for metastatic castration-resistant prostate cancer (mCRPC) [2]. This compound combines AR degradation via cereblon (CRBN) E3 ligase recruitment with direct AR antagonism, representing a dual-mechanism molecule engineered to address resistance to conventional AR pathway inhibitors [1][3].

Why Gridegalutamide Cannot Be Substituted


Although both Gridegalutamide and conventional AR antagonists (e.g., enzalutamide, apalutamide) target the AR pathway, their molecular mechanisms and functional outcomes are fundamentally divergent. Standard antagonists merely occupy the AR ligand-binding domain; they do not eliminate the receptor and can paradoxically increase AR protein levels in resistant settings [1]. In contrast, Gridegalutamide is a heterobifunctional degrader that induces proteasomal destruction of AR, including clinically relevant mutants [2]. Furthermore, its engineered dual degradation-antagonism mechanism yields quantifiably superior AR binding affinity, sustained AR suppression even under transcriptional upregulation, and clinical activity across AR wild-type and mutant populations—differentiation metrics that cannot be approximated by simple antagonist interchange [1][2]. The following quantitative evidence substantiates why procurement decisions must distinguish this specific degrader architecture.

Gridegalutamide: Quantitative Differentiation


AR Binding Affinity vs. Enzalutamide

Gridegalutamide exhibits a >13-fold higher binding affinity for the androgen receptor (AR) compared to the conventional AR antagonist enzalutamide. This is a critical differentiator for potency in ligand-binding domain (LBD)-dependent assays [1].

Prostate Cancer Androgen Receptor Binding Affinity PROTAC

AR Degradation Potency Across Mutants

Gridegalutamide induces degradation of both wild-type AR and a spectrum of clinically relevant AR mutants with quantified DC50 values. This degradation is proteasome-dependent and contrasts with enzalutamide, which does not degrade AR and can increase AR protein levels in resistant models [1][2]. The mutant degradation profile reveals differential potency that informs preclinical model selection.

PROTAC AR Degradation DC50 Drug Resistance

Tumor Growth Inhibition in Enzalutamide-Resistant Model

In a PK-PD VCaP mouse xenograft model of enzalutamide resistance, Gridegalutamide achieved sustained AR protein reduction and tumor stasis, whereas enzalutamide treatment resulted in tumor growth indistinguishable from placebo [1].

Xenograft Enzalutamide Resistance Tumor Growth Inhibition In Vivo Efficacy

Clinical Activity in mCRPC: Genotype-Independent Response

In the Phase 1 CC-94676-PCA-001 trial, Gridegalutamide demonstrated a PSA50 response rate of 32% in heavily pretreated mCRPC patients, with responses observed regardless of AR wild-type or mutant status [1]. This contrasts with the mutation-dependent efficacy reported for the first-generation AR PROTAC ARV-110 (bavdegalutamide), which showed PSA50 of 46% in T878A/S/H875Y mutants but only 11% in WT/other AR genotypes [2].

Clinical Trial PSA50 mCRPC AR Mutation

Dual Mechanism Overrides AR Upregulation

A key limitation of pure AR antagonists is feedback-driven AR transcriptional upregulation. Gridegalutamide's degradation mechanism maintains low AR protein levels even when AR mRNA increases, whereas enzalutamide fails to prevent AR protein accumulation under the same conditions [1].

Adaptive Resistance AR Upregulation Dual Mechanism Antagonism

Optimal Research Applications for Gridegalutamide


ARPI-Resistant Prostate Cancer Models

Gridegalutamide is the compound of choice for studies requiring sustained AR suppression in enzalutamide-resistant xenograft models. Its ability to maintain tumor stasis where enzalutamide fails provides a robust positive control for degrader pharmacology [1]. Researchers evaluating next-generation AR degraders or combination regimens in ARPI-resistant contexts should prioritize this compound to establish benchmark efficacy.

AR Upregulation and Adaptive Resistance Studies

For experiments designed to dissect AR feedback loops, Gridegalutamide's unique property of preventing AR protein accumulation despite transcriptional upregulation enables clean separation of degradation-dependent versus antagonism-dependent effects [2]. This makes it an essential tool for transcriptomic and proteomic studies of AR pathway adaptation.

AR Mutant Profiling and SAR Analysis

The quantified DC50 range (6 nM to 1509 nM) across clinically relevant AR mutants allows researchers to systematically assess degrader sensitivity in mutant-specific cell line panels [3]. This data informs selection of appropriate cellular models for SAR campaigns and for evaluating resistance mechanisms linked to specific AR LBD mutations.

Genotype-Agnostic AR Degradation Research

Given its clinical demonstration of PSA50 response in both AR wild-type and mutant mCRPC patients [4], Gridegalutamide is the preferred AR degrader for patient-derived xenograft (PDX) or ex vivo studies aiming to model broad patient populations without mutant enrichment. This reduces experimental bias and improves translational relevance.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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